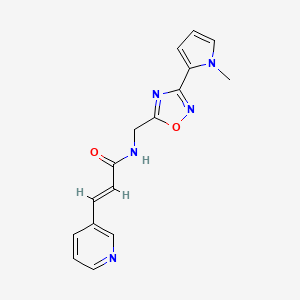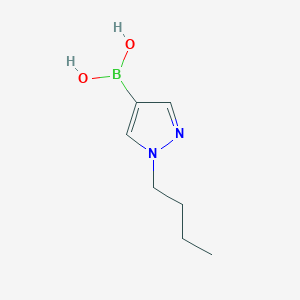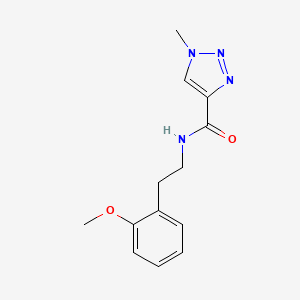![molecular formula C11H9N5 B2953180 7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine CAS No. 113392-38-4](/img/structure/B2953180.png)
7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C11H9N5.
Wirkmechanismus
Target of Action
The primary targets of 7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine are cancer cells, specifically colon cancer cells . The compound has been shown to induce apoptosis, a form of programmed cell death, in these cells .
Mode of Action
This compound interacts with its targets by initiating apoptosis through both the intrinsic and extrinsic pathways . The intrinsic pathway involves a decrease in mitochondrial membrane potential, while the extrinsic pathway involves an increase in caspase-8 activity .
Biochemical Pathways
The compound affects the apoptosis pathway, leading to cell death . It also impacts autophagy, a cellular process that removes unnecessary or dysfunctional components . A decrease in the concentration of proteins associated with autophagy, such as beclin-1, LC3A, and LC3B, was observed in colon cancer cells after treatment with the compound .
Result of Action
The result of the compound’s action is the induction of apoptosis and a decrease in autophagy in colon cancer cells . This leads to cell death and potentially slows the progression of the disease .
Vorbereitungsmethoden
The synthesis of 7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine typically involves a one-pot reaction. A mixture of an aldehyde, substituted acetophenone, and 2-aminotetrazole is heated under solvent-free conditions with a catalyst such as tetrabromobenzene-1,3-disulfonamide . This method is efficient and yields the desired product in good to excellent yields.
Analyse Chemischer Reaktionen
7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the tetrazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in inducing apoptosis and autophagy in colon cancer cells.
Biological Research: The compound is used to investigate molecular pathways involved in cell death and survival.
Industrial Applications: It is explored for its potential use in the synthesis of other bioactive molecules and as a building block in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine can be compared with other tetrazolopyrimidines and related heterocyclic compounds:
Tetrazolo[1,5-a]pyrimidine: Similar structure but different substituents can lead to varied biological activities.
Pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine: Another heterocyclic compound with potential anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility.
Eigenschaften
IUPAC Name |
7-methyl-5-phenyltetrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-8-7-10(9-5-3-2-4-6-9)12-11-13-14-15-16(8)11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHJBNXSXOFICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=NN12)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone](/img/structure/B2953097.png)
![(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2953103.png)
![2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2953104.png)

![(E)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2953109.png)
![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B2953110.png)

![N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953112.png)
![2-Methoxy-5-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)sulfamoyl]benzamide](/img/structure/B2953114.png)
![N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2953115.png)
![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2953116.png)

![N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2953119.png)

